2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
説明
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound featuring a 4-oxo-4H-pyran core substituted with a piperazine moiety and an acetamide side chain.
特性
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c19-13-2-1-3-14(8-13)22-6-4-21(5-7-22)10-15-9-16(23)17(11-25-15)26-12-18(20)24/h1-3,8-9,11H,4-7,10,12H2,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKELUWLFNNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic molecule that exhibits a range of biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications based on available research findings.
Molecular Formula: C19H22ClN3O3
Molecular Weight: 373.85 g/mol
CAS Number: [Not provided in the search results]
This compound features a piperazine ring, which is known for its diverse pharmacological activities, including antipsychotic and antidepressant properties. The presence of the 3-chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing the piperazine moiety often exhibit anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116) cells. A study demonstrated that certain piperazine derivatives showed significant cytotoxicity with IC50 values ranging from 5 to 20 μM against these cell lines .
Enzyme Inhibition
The compound's structure suggests potential activity against key enzymes involved in neurodegenerative diseases. For example, similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. Some derivatives have shown IC50 values as low as 0.08 μM for BuChE inhibition, indicating strong potential for therapeutic use in cognitive disorders .
Anti-inflammatory Effects
The presence of functional groups that can engage in hydrogen bonding may contribute to anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Compounds with similar structures have demonstrated moderate inhibition against COX-2 and lipoxygenases, which play essential roles in inflammatory processes .
Case Studies and Research Findings
- In Vitro Studies
- Cytotoxicity Assays
- Molecular Docking Studies
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 cells | ~10 μM |
| Enzyme Inhibition | AChE and BuChE inhibition | 0.08 - 0.14 μM |
| Anti-inflammatory | COX-2 inhibition | Moderate |
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exhibit significant anticancer properties. Studies have demonstrated that derivatives containing the piperazine structure can inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell division and survival.
Case Study:
A study involving piperazine derivatives showed that certain modifications could enhance their cytotoxic effect against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents. The presence of electron-withdrawing groups, such as chlorine, was found to be essential for maximizing anticancer activity .
Neuropharmacological Effects
The piperazine moiety is well-known for its CNS activity, often being incorporated into drugs targeting psychiatric disorders. Compounds similar to 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide have been investigated for their potential as anxiolytics or antidepressants.
Research Findings:
Studies have shown that derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. For instance, specific analogs demonstrated significant anxiolytic effects in animal models .
Comparative Data Table
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyran core, piperazine substituents, or acetamide side chain. Below is a detailed comparison with key derivatives, supported by data from synthetic and analytical studies.
Core Pyran Modifications
- Target Compound : The 4-oxo-4H-pyran core is substituted at position 6 with a (4-(3-chlorophenyl)piperazin-1-yl)methyl group and at position 3 with an acetamide-linked ether.
- Analog 13a (): Features a pyran-like structure fused with a cyanoacetamide group and a 4-methylphenylhydrazinylidene moiety. Key differences include: Functional Groups: A cyano (C≡N) group and sulfamoylphenyl substituent instead of a piperazine ring. Synthesis: Prepared via diazonium salt coupling, yielding a hydrazone derivative . Physicochemical Properties: Higher melting point (288°C) compared to typical piperazine derivatives, attributed to strong hydrogen bonding from sulfamoyl and cyano groups .
Piperazine Substitutions
- Target Compound : The piperazine ring is substituted with a 3-chlorophenyl group, which may enhance lipophilicity and dopamine receptor affinity.
- Analog from : Replaces the acetamide group with an N-cyclopentylacetamide, altering solubility and steric interactions.
Acetamide Side Chain Variations
- Target Compound : The acetamide side chain is unsubstituted, favoring hydrogen-bonding interactions with polar residues in target proteins.
- Analog 13b (): Incorporates a 4-methoxyphenylhydrazinylidene group and a sulfamoylphenyl moiety.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Highlights ()
| Compound | IR νmax (cm⁻¹) | $ ^1 \text{H-NMR} $ (δ, ppm) | Notable MS Fragments (m/z) |
|---|---|---|---|
| 13a | 2214 (C≡N), 1664 (C=O) | 2.30 (CH3), 7.20–7.92 (ArH), 10.13/11.93 (NH) | 357 (M$^+$), 91 (100%) |
| 13b | 2212 (C≡N), 1662 (C=O) | 3.77 (OCH3), 7.00–7.92 (ArH), 10.10/11.95 (NH) | 373 (M$^+$), 91 (100%) |
Research Findings and Implications
- Bioactivity Potential: The 3-chlorophenylpiperazine moiety is associated with serotonin and dopamine receptor modulation, while the acetamide group may improve solubility over cyano-containing analogs .
- Metabolic Stability : Substituents like methoxy (13b) or cyclopentyl () may reduce oxidative metabolism compared to the target compound’s chlorophenyl group.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?
- Methodological Answer : A common approach involves multi-step condensation reactions, starting with functionalizing the pyran-4-one core. For example, highlights the use of dichloromethane and sodium hydroxide for coupling reactions, followed by purification via column chromatography (≥95% purity). Key intermediates like 4-(3-chlorophenyl)piperazine derivatives should be prepared under inert conditions to avoid oxidation . suggests using ethanol and piperidine as catalysts for analogous acetamide formations, with strict temperature control (0–5°C) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the piperazine and pyran-4-one moieties. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₁₉H₁₈ClF₄N₃O in ). X-ray crystallography (as in ) resolves stereochemical ambiguities, while HPLC (≥95% purity, ) ensures batch consistency .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer : Use in silico docking studies to screen against receptors with structural similarities to piperazine-containing ligands (e.g., serotonin or dopamine receptors). emphasizes targeting enzymes like kinases or phosphodiesterases via competitive binding assays. Preliminary in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) can prioritize targets .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DOE)?
- Methodological Answer : Apply factorial design ( ) to test variables like solvent polarity, temperature, and catalyst concentration. For example, a central composite design could optimize the coupling reaction between pyran-4-one and piperazine derivatives. Response surface methodology identifies interactions between factors (e.g., dichloromethane vs. DMF solvent effects) to maximize yield while minimizing byproducts .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Conduct meta-analysis using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays). recommends comparative studies to isolate variables like cell line specificity or buffer conditions. Replicate experiments under controlled settings to confirm reproducibility .
Q. What computational strategies predict regioselectivity in derivative synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict reactivity at the pyran-4-one oxygen or piperazine nitrogen. highlights reaction path searches using software like Gaussian or ORCA to simulate intermediates and identify low-energy pathways .
Q. How to design a structure-activity relationship (SAR) study for bioactivity optimization?
- Methodological Answer : Synthesize analogs with modifications at the 3-chlorophenyl (e.g., fluorination, ) or acetamide linker (e.g., methyl vs. ethyl groups). Test these in parallel against primary targets (e.g., enzyme inhibition) and secondary off-target panels. suggests using in vivo models (e.g., rodent pharmacokinetics) to correlate structural changes with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
